

The Discovery and Historical Research of Evernic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

This technical guide provides a comprehensive overview of the discovery and pivotal historical research of **evernic acid**, a depside first isolated in the mid-19th century. It is intended for researchers, scientists, and professionals in drug development who are interested in the history of natural product chemistry. This document details the initial isolation of **evernic acid**, its structural elucidation, and its first chemical synthesis, presenting the experimental methodologies and quantitative data from key historical publications.

Introduction

Evernic acid is a secondary metabolite produced by several species of lichens, most notably from the genera Evernia and Usnea.[1][2] As a member of the depside class of compounds, it is formed from two orcinol-type phenolic units joined by an ester linkage. The historical research into **evernic acid** is a compelling narrative of early natural product chemistry, showcasing the analytical techniques and synthetic strategies of the 19th and early 20th centuries. This guide will delve into the foundational studies that led to our current understanding of this molecule.

The Discovery and Initial Isolation of Evernic Acid

The first to isolate and characterize **evernic acid** was the Scottish chemist John Stenhouse in 1848.[3] He extracted the compound from the lichen Evernia prunastri. His work laid the groundwork for all subsequent research on this and other lichen acids.



Experimental Protocol for the Isolation of Evernic Acid (Stenhouse, 1848)

Stenhouse's method for isolating **evernic acid** was a multi-step process involving extraction, precipitation, and purification. The protocol, as described in his 1848 publication, is as follows:

- Extraction: The lichen Evernia prunastri was macerated in wooden vats with limewater (a solution of calcium hydroxide). This alkaline solution extracted the acidic components of the lichen, including **evernic acid**, as their calcium salts.
- Precipitation: The resulting extract was neutralized with hydrochloric acid or acetic acid. This
 acidification step precipitated the crude evernic acid as a gelatinous mass.
- Filtration and Drying: The precipitate was collected on cloth filters and dried at a low temperature.
- Purification: The dried, crude acid was then dissolved in hot alcohol and treated with animal charcoal to remove pigments and other impurities. Upon cooling the alcoholic solution, purified evernic acid crystallized.

Initial Characterization and Quantitative Data

Stenhouse performed an elemental analysis of the purified **evernic acid** to determine its empirical formula. His findings are summarized in the table below. He also noted its solubility properties.

Property	Stenhouse's Observation (1848)
Elemental Composition	C: 61.89%, H: 4.75%, O: 33.36%
Solubility in Water	Insoluble in cold water, slightly soluble in boiling water
Solubility in Alcohol	Very soluble in both cold and hot alcohol
Solubility in Ether	Very soluble



Table 1: Physical and Chemical Properties of **Evernic Acid** as Determined by Stenhouse (1848).[3]

Structural Elucidation and Synthesis of Evernic Acid

The determination of the precise chemical structure of **evernic acid** and its subsequent synthesis was a significant achievement that took place in the early 20th century. This work was crucial in confirming the depside nature of **evernic acid**.

The Contribution of Emil Fischer to Depside Chemistry

Emil Fischer's work on the synthesis of depsides, published in 1914, provided the foundational chemical knowledge and methodologies necessary for later researchers to tackle the structures of more complex depsides like **evernic acid**. His general approach to forming the ester linkage between phenolic acid units was a critical advancement in the field.

The Definitive Structure and Synthesis by Robertson and Stephenson (1932)

The constitution of **evernic acid** and the synthesis of its methyl ester, methyl evernate, were definitively established by Alexander Robertson and Richard John Stephenson in 1932. Their work, published in the Journal of the Chemical Society, confirmed the structure of **evernic acid** as 2-hydroxy-4-((2-hydroxy-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoic acid.

Experimental Protocol for the Synthesis of Methyl Evernate (Robertson and Stephenson, 1932)

The synthesis of methyl evernate by Robertson and Stephenson was a multi-step process that involved the preparation of the two constituent phenolic acid units and their subsequent condensation to form the depside. The general workflow is outlined below.

- Synthesis of the A-ring Precursor: The first phenolic acid component was synthesized and appropriately protected to allow for the selective formation of the ester bond.
- Synthesis of the B-ring Precursor: The second phenolic acid component was also synthesized and prepared for the condensation reaction.

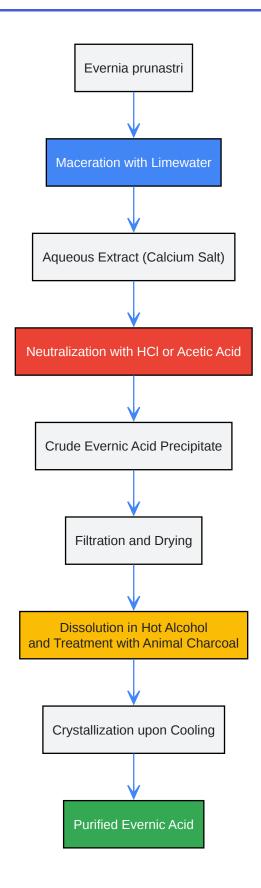


- Condensation Reaction: The two precursors were reacted together to form the depside linkage, yielding methyl evernate.
- Purification: The synthesized methyl evernate was purified by recrystallization.

Visualizing the Historical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical experiments described in this guide.

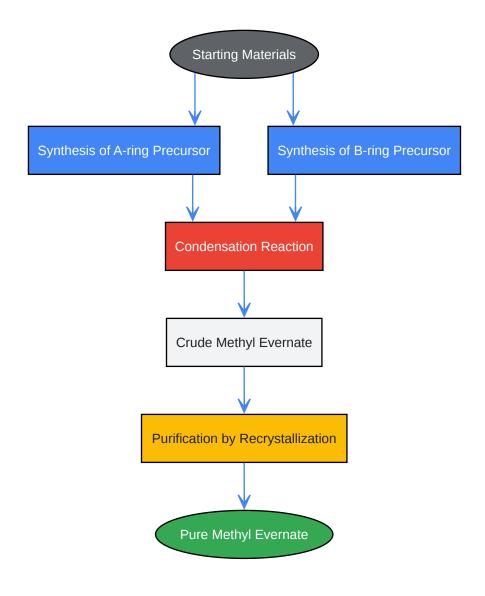




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Caption: Workflow for the isolation of evernic acid by John Stenhouse (1848).





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Caption: Generalized workflow for the synthesis of methyl evernate by Robertson and Stephenson (1932).

Conclusion

The discovery and historical research of **evernic acid** represent a classic chapter in the history of natural product chemistry. From John Stenhouse's pioneering isolation and characterization in 1848 to the definitive structural elucidation and synthesis by Robertson and Stephenson in 1932, the study of this lichen acid has been marked by significant scientific advancements. The experimental protocols and quantitative data from these early studies, detailed in this guide, provide valuable insights into the evolution of chemical research and continue to be of interest to scientists in the field of natural products and drug discovery.



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- To cite this document: BenchChem. [The Discovery and Historical Research of Evernic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b191230#evernic-acid-discovery-and-historical-research]

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